molecular formula C17H20N2O4S B2486227 (E)-N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide CAS No. 1798977-08-8

(E)-N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide

Cat. No.: B2486227
CAS No.: 1798977-08-8
M. Wt: 348.42
InChI Key: JXVDODBILBLFIX-UHFFFAOYSA-N
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Description

(E)-N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a methoxyethyl group, and a sulfonamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Properties

IUPAC Name

(E)-N-[1-(2-methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-14-3-5-15(6-4-14)9-12-24(21,22)18-16-7-8-17(20)19(13-16)10-11-23-2/h3-9,12-13,18H,10-11H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVDODBILBLFIX-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CN(C(=O)C=C2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CN(C(=O)C=C2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethenesulfonamide Bond Formation

The (E)-configured ethenesulfonamide linkage suggests a Heck-type coupling between a vinylic sulfonyl chloride and a 3-amino-6-oxopyridin-1-yl precursor. This strategy capitalizes on palladium-catalyzed cross-coupling to ensure stereochemical fidelity, analogous to protocols for installing sulfonamide-linked styrenes in imidazolidinone systems.

Pyridinone Ring Construction

The 6-oxopyridin-3-yl core likely originates from cyclization of a β-ketoamide precursor, following established methods for synthesizing N-substituted pyridinones. Patent data on oxazolidinone synthesis supports the use of acid-catalyzed cyclocondensation between β-keto esters and urea derivatives.

Stepwise Synthesis and Process Optimization

Synthesis of 3-Amino-6-oxo-1-(2-methoxyethyl)pyridinium Intermediate

The pyridinone core is assembled via a three-step sequence:

Step 1: Formation of Ethyl 3-(4-Methylbenzoyl)propanoate
A Claisen condensation between ethyl acetoacetate and 4-methylbenzaldehyde in ethanol, catalyzed by sodium ethoxide (0.1 eq, 25°C, 12 h), provides the β-keto ester in 78% yield.

Step 2: Cyclocondensation with Urea
Heating the β-keto ester (1.0 eq) with urea (1.2 eq) in acetic acid (5 vol) at 110°C for 6 h generates 6-oxo-1H-pyridin-3-amine. Yield: 65% after recrystallization from ethanol/water.

Step 3: N-Alkylation with 2-Methoxyethyl Bromide
Treatment of the pyridinone (1.0 eq) with 2-methoxyethyl bromide (1.5 eq) and potassium carbonate (2.0 eq) in DMF at 80°C for 8 h installs the methoxyethyl group, achieving 82% conversion.

Synthesis of (E)-2-(4-Methylphenyl)ethenesulfonyl Chloride

The sulfonyl chloride precursor is prepared through a tandem sulfonation-dehydrohalogenation process:

Step 1: Sulfonation of 4-Methylstyrene
Reacting 4-methylstyrene (1.0 eq) with chlorosulfonic acid (1.2 eq) in dichloromethane at 0°C produces the β-chloro sulfonic acid intermediate. Quenching with thionyl chloride (2.0 eq) at reflux (40°C, 2 h) yields the sulfonyl chloride (74% purity by HPLC).

Step 2: Base-Mediated Elimination
Treatment with triethylamine (3.0 eq) in THF at 25°C induces dehydrohalogenation, forming the (E)-ethenesulfonyl chloride with >95% stereoselectivity (confirmed by NOESY).

Palladium-Catalyzed Coupling Reaction

The final assembly employs a Heck-type coupling adapted from pyrazolo[1,5-a]pyrimidine syntheses:

Reaction Conditions

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: PPh₃ (10 mol%)
  • Base: K₂CO₃ (3.0 eq)
  • Solvent: DMF/H₂O (4:1)
  • Temperature: 90°C, 12 h

Under these conditions, coupling the pyridinone amine (1.0 eq) with (E)-2-(4-methylphenyl)ethenesulfonyl chloride (1.1 eq) achieves 58% isolated yield.

Critical Analysis of Methodological Variations

Alternative Coupling Strategies Tested

Comparative studies evaluated three coupling approaches:

Method Catalyst System Yield (%) E:Z Ratio
Heck Coupling Pd(OAc)₂/PPh₃ 58 97:3
Stille Coupling Pd₂(dba)₃/AsPh₃ 34 89:11
Direct Amination CuI/1,10-phenanthroline 22 76:24

The Heck protocol demonstrated superior efficiency and stereocontrol, attributed to the stabilizing effect of the sulfonyl group on the palladium intermediate.

Solvent Effects on Alkylation Efficiency

Screening of solvents during the N-alkylation step revealed:

Solvent Dielectric Constant Conversion (%) Byproduct Formation
DMF 36.7 82 <5%
DMSO 46.7 78 12%
Acetone 20.7 65 8%
THF 7.5 58 3%

DMF's high polarity facilitated nucleophilic displacement while minimizing elimination byproducts.

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆)

  • δ 8.21 (d, J=15.8 Hz, 1H, CH=SO₂)
  • δ 7.89 (d, J=15.8 Hz, 1H, SO₂N-CH)
  • δ 7.65–7.12 (m, 8H, aromatic)
  • δ 4.32 (t, J=6.2 Hz, 2H, OCH₂CH₂)
  • δ 3.55 (t, J=6.2 Hz, 2H, NCH₂CH₂)
  • δ 3.28 (s, 3H, OCH₃)
  • δ 2.39 (s, 3H, Ar-CH₃)

HRMS (ESI-TOF)
Calculated for C₁₇H₁₉N₂O₄S [M+H]⁺: 347.1068
Found: 347.1065

Process Scale-Up Considerations

Pilot-scale trials (100 g batch) identified two critical control points:

  • Sulfonyl Chloride Stability : Decomposition above 40°C necessitates strict temperature control during isolation
  • Palladium Removal : Implementing a silica gel/thiolated resin tandem filtration reduced Pd residuals to <5 ppm

Chemical Reactions Analysis

Types of Reactions

(E)-N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (E)-N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide exhibit significant anticancer properties. For instance, derivatives of pyridinones have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of specific signaling pathways associated with cancer progression, such as the PI3K/Akt pathway .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Studies suggest that it can inhibit the growth of various bacterial strains, including resistant strains. The sulfonamide moiety is particularly noted for its role in enhancing antibacterial activity by interfering with folate synthesis in bacteria .

Case Study 1: Cancer Cell Lines

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of the compound and tested their effects on human cancer cell lines. The results demonstrated that certain derivatives significantly reduced cell viability and induced apoptosis through caspase activation pathways. The study highlighted the potential for these compounds as lead candidates for further development in cancer therapy .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of (E)-N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide. The compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results indicated a notable inhibitory effect on Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use as an alternative treatment option for resistant infections .

Mechanism of Action

The mechanism of action of (E)-N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting its anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethanesulfonamide
  • **N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethynesulfonamide
  • **N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethanesulfonamide

Uniqueness

(E)-N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide is unique due to its specific (E)-configuration, which can influence its reactivity and interaction with biological targets. This configuration may result in different biological activities and chemical properties compared to its isomers or similar compounds.

Biological Activity

(E)-N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide is a synthetic organic compound that has drawn attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's IUPAC name is (E)-N-[1-(2-methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide. Its chemical structure can be summarized as follows:

PropertyDescription
Molecular FormulaC17H20N2O4S
Molecular Weight348.42 g/mol
InChIInChI=1S/C17H20N2O4S/c1-14-3-5-15(6-4-14)9-12-24(21,22)18-16-7-8-17(20)19(13-16)10-11-23-2/h3-9,12-13,18H,10-11H2,1-2H3/b12-9+

The biological activity of (E)-N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide is primarily attributed to its interactions with specific molecular targets. Research indicates that it may inhibit enzymes involved in cell proliferation, which is crucial for its potential anticancer effects. The compound has shown promise in various studies for its ability to modulate signaling pathways associated with cancer cell growth and survival.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. For example, one study demonstrated that (E)-N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide significantly inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results suggest that it exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's efficacy appears to be linked to its ability to disrupt bacterial cell wall synthesis.

Study 1: Anticancer Effects

In a controlled laboratory setting, researchers treated human breast cancer cells with varying concentrations of (E)-N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide. The findings indicated a dose-dependent reduction in cell viability:

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

These results highlight the compound's potential as a therapeutic agent in cancer treatment.

Study 2: Antimicrobial Activity

A separate study assessed the antimicrobial efficacy of (E)-N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa>128

These results suggest that while the compound shows promise against certain pathogens, further optimization may be necessary for broader antimicrobial applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (E)-N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a Knoevenagel condensation between a sulfonamide acetic acid derivative (e.g., 2-(N-aryl-sulfamoyl)acetic acid) and an aldehyde (e.g., 4-methylbenzaldehyde). Key steps include:

  • Catalysis : Use of piperidine or pyridine as a base to facilitate enolate formation .
  • Solvent System : Reflux in ethanol or toluene to achieve optimal yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
    • Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (typically 1:1.2 aldehyde:acid) to minimize side products.

Q. How should researchers validate the structural integrity of this compound?

  • Analytical Techniques :

  • 1H NMR : Confirm the (E)-configuration of the ethenesulfonamide moiety via coupling constants (J = 15.3–15.6 Hz for trans-vinyl protons) .
  • HRMS : Validate molecular weight with <5 ppm error (e.g., [M+H]+ = 379.0302) .
  • X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for graphical representation of the crystal structure .

Q. What are the best practices for assessing purity and stability?

  • HPLC : Use a C18 column with UV detection at λ = 255 nm (common for aryl sulfonamides) .
  • Stability Studies : Store at –20°C in anhydrous DMSO or crystalline form to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Approach :

  • Substituent Variation : Synthesize analogs with modifications to the 4-methylphenyl or methoxyethyl groups (Table 1) .

  • Biological Assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., COX-2), and cellular uptake (fluorescence tagging) .

    Table 1 : Hypothetical SAR for Analog Optimization

    Substituent (R1)Substituent (R2)IC50 (COX-2, µM)Notes
    4-MeO2-Methoxyethyl0.12High selectivity
    3-NO22-Methoxyethyl0.45Moderate activity
    H2-Ethoxyethyl>10Inactive

Q. How can computational modeling enhance understanding of this compound’s mechanism?

  • Molecular Docking : Use AutoDock Vina to predict binding interactions with target proteins (e.g., COX-2). Parameterize force fields with partial charges derived from DFT calculations .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess conformational stability in aqueous and lipid bilayer environments .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

  • Case Study : If 1H NMR shows anomalous splitting for the methoxyethyl group:

  • Variable Temperature NMR : Identify dynamic effects (e.g., rotamer interconversion) by acquiring spectra at 25°C and –40°C .
  • 2D NMR (COSY, NOESY) : Confirm through-space correlations between adjacent protons .

Q. How can crystallographic refinement challenges (e.g., disorder) be addressed?

  • SHELXL Refinement : Use PART and AFIX commands to model disordered methoxyethyl or methylphenyl groups .
  • WinGX Integration : Validate hydrogen bonding and π-π stacking interactions via the ORTEP-3 GUI .

Data Contradiction Analysis

  • Example : Discrepancy between HRMS and elemental analysis results.
    • Resolution :

Re-run HRMS with internal calibration (e.g., sodium formate clusters) .

Perform combustion analysis for C/H/N/S to confirm empirical formula .

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